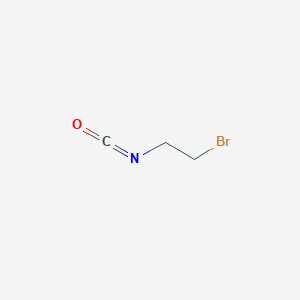

2-Bromoethyl isocyanate

Description

Significance of 2-Bromoethyl Isocyanate in Advanced Synthetic Chemistry

This compound (C₃H₄BrNO) is a bifunctional reagent of considerable importance in modern organic synthesis. ontosight.ai Its structure, featuring both a reactive isocyanate group (-N=C=O) and a bromoethyl moiety, allows for a diverse range of chemical transformations, making it a valuable building block for complex molecules. ontosight.aiontosight.ai The high reactivity of the isocyanate group enables it to readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. ontosight.ai Simultaneously, the bromine atom serves as a leaving group in nucleophilic substitution reactions, providing a secondary site for molecular elaboration. evitachem.com

This dual reactivity is leveraged in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. ontosight.ai In medicinal chemistry, this compound is a key intermediate for the construction of various heterocyclic systems, which are common scaffolds in drug molecules. smolecule.combristol.ac.uk For example, it is employed in the synthesis of azetidines, four-membered nitrogen-containing heterocycles that are increasingly used to fine-tune the pharmacokinetic properties of bioactive molecules. bristol.ac.uk It also serves as a precursor for more complex urea (B33335) derivatives, which are explored for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. ontosight.aismolecule.com The compound's utility extends to polymer chemistry, where it can be incorporated into the production of specialized polyurethanes and other polymers. ontosight.ai Its role as a synthetic intermediate allows for the introduction of the bromoethyl group into molecules, which can impart specific biological activities or provide a handle for further functionalization. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄BrNO |

| Molecular Weight | 149.97 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 158 °C sigmaaldrich.com |

| Density | 1.66 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.483 sigmaaldrich.com |

| CAS Number | 42865-19-0 sigmaaldrich.com |

Historical Context of Research on Halogenated Alkyl Isocyanates

The study of isocyanates dates back to the 19th century, but significant industrial and academic interest surged in the mid-20th century with the development of diisocyanates for polyurethane production. wikipedia.orgsci-hub.se The chemistry of halogenated organic compounds has an even longer history, being fundamental to the development of synthetic organic chemistry. rsc.org The convergence of these two fields led to the exploration of halogenated isocyanates as reactive intermediates.

Early research into isocyanate synthesis established several foundational methods, including the phosgenation of amines, the Curtius rearrangement of acyl azides, and the Lossen rearrangement of hydroxamic acids. wikipedia.orgsci-hub.segeorganics.sk These methods were eventually adapted for the preparation of a wide variety of isocyanates, including those bearing halogen atoms. A 1980 review highlighted the state of knowledge regarding the synthesis and reactions of α-haloalkyl isocyanates, indicating a well-established interest in this class of compounds by that time. thieme-connect.com

The general approach to synthesizing alkyl isocyanates often involves the reaction of an organic halide with a cyanate (B1221674) salt. georganics.skgoogle.com However, the reactivity of the carbon-halogen bond is a critical factor. The synthesis of isocyanates from aryl and vinyl halides, which have less reactive C(sp²)-halogen bonds, was historically challenging and required specific catalytic systems. google.com In contrast, the more reactive C(sp³)-halogen bond in alkyl halides, such as in 2-bromoethylamine (B90993) (a precursor to this compound), facilitates the displacement reaction. The historical development of isocyanate chemistry has been a story of progressively understanding and controlling the reactivity of the isocyanate group and leveraging it in concert with other functional groups, a narrative in which halogenated alkyl isocyanates like this compound represent a key chapter in creating bifunctional synthetic building blocks. acs.org

Current Research Frontiers and Challenges in this compound Chemistry

Current research involving this compound is focused on its application in constructing novel, functional molecules with tailored properties, particularly for biological applications. A significant frontier is its use in the synthesis of complex heterocyclic compounds and as a key reagent in multicomponent reactions to build molecular diversity. mdpi.com For instance, research continues into its use for creating precursors to bioactive agents, such as hypoxia-activated prodrugs, which are designed to selectively target cancer cells. mdpi.com

However, several challenges persist in the chemistry of this compound. A primary challenge is managing its high reactivity and moisture sensitivity. ontosight.aidoxuchem.comrsc.org The isocyanate group readily reacts with water, which necessitates anhydrous conditions for many of its synthetic applications. ontosight.airsc.org This high reactivity, while synthetically useful, can also lead to undesired side reactions and polymer formation if not carefully controlled.

Another challenge lies in the broader environmental and safety concerns associated with isocyanates. cdc.govtaylorandfrancis.com This has spurred research into "isocyanate-free" chemistries for polyurethane production, which represents an indirect challenge to the traditional applications of compounds like this compound in polymer science. researchgate.netresearchgate.net Consequently, a frontier in the field is the development of greener, more sustainable synthetic routes and applications for isocyanates, minimizing their environmental impact while harnessing their unique reactivity. researchgate.net Furthermore, achieving high regioselectivity and stereoselectivity in reactions involving this bifunctional reagent remains a significant synthetic challenge, driving the development of new catalytic methods and reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-isocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrNO/c4-1-2-5-3-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHTVZLEHOQZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42865-19-0 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoethyl Isocyanate Production

Phosgene-Based and Phosgene-Free Synthetic Routes to 2-Bromoethyl Isocyanate

Traditionally, the synthesis of isocyanates has relied on the use of phosgene or its safer-to-handle surrogates like diphosgene and triphosgene. researchgate.net The reaction of a primary amine with phosgene is a well-established method for the formation of the corresponding isocyanate. nih.gov In the context of this compound, this would involve the reaction of 2-bromoethylamine (B90993) with phosgene. This process typically proceeds through the formation of an intermediate carbamoyl chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride. nih.gov Phosgenation can be conducted in both liquid and gas phases, with the liquid-phase method often being preferred for its milder reaction conditions. nih.gov

However, the high toxicity of phosgene has driven the development of numerous phosgene-free synthetic routes. nih.gov These alternative methods aim to provide safer and more environmentally benign pathways to isocyanates.

Curtius Rearrangement Derived Pathways for Isocyanate Synthesis

A prominent phosgene-free method for the synthesis of isocyanates is the Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.org For the synthesis of this compound, the precursor would be 3-bromopropanoyl azide. This acyl azide can be prepared from the corresponding carboxylic acid, 3-bromopropanoic acid, or its acyl chloride derivative. nih.govnrochemistry.com

The mechanism of the Curtius rearrangement is believed to be a concerted process where the alkyl group migrates with complete retention of its stereochemistry. wikipedia.org The resulting isocyanate can be isolated if the reaction is performed in an inert solvent. nrochemistry.com The versatility of the Curtius rearrangement allows for its application in the synthesis of a wide array of isocyanates under relatively mild conditions. nih.gov

A general experimental procedure for a Curtius rearrangement involves heating a solution of the acyl azide in an inert solvent, such as toluene, at reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas. Once the rearrangement is complete, the isocyanate can be purified by distillation. nrochemistry.com

Alternative Non-Phosgene Precursor Strategies (e.g., from amines, isonitriles, or CO2)

Beyond the Curtius rearrangement, several other non-phosgene strategies have been developed for isocyanate synthesis. One approach involves the oxidation of isonitriles. For instance, the oxidation of isonitriles using reagents like dimethyl sulfoxide (DMSO) activated by trifluoroacetic anhydride (B1165640) can efficiently produce isocyanates. nih.gov

Another avenue explores the use of carbon dioxide as a C1 source. Carbamates, which can be synthesized from amines and CO2, can be thermally decomposed to yield isocyanates. nih.gov This method is particularly attractive from a green chemistry perspective due to the utilization of a renewable and non-toxic feedstock.

The reaction of primary amines with reagents other than phosgene has also been explored. For example, the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can convert amines to their corresponding Boc-protected amines, which can be precursors to isocyanates. orgsyn.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in many modern synthetic methodologies for isocyanates, often enabling milder reaction conditions and improved selectivity. In the context of phosgene-free routes, various catalysts have been investigated. For instance, in the synthesis of carbamates from amines and dimethyl carbonate (a precursor to isocyanates), a range of catalysts including metal oxides and zeolites have been shown to be effective. nih.gov

The decomposition of carbamates to isocyanates can also be catalyzed. Metal-organic frameworks (MOFs) have demonstrated catalytic activity in this transformation. nih.gov For the synthesis of this compound, the choice of catalyst would depend on the specific synthetic route employed. For example, in a potential catalytic route from 2-bromoethanol, a catalyst that facilitates both the conversion of the alcohol to a suitable intermediate and the subsequent formation of the isocyanate group would be required. The nature of the catalyst can significantly influence the reaction kinetics and the final product distribution. nih.gov

Considerations for Sustainable this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to minimize environmental impact and enhance safety.

Development of Green Chemistry Principles in Isocyanate Production

The development of sustainable methods for isocyanate production is a key area of research. chemistryjournals.net This includes the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous reagents like phosgene. researchgate.net The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. researchgate.net These principles include maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. researchgate.net

In the context of this compound synthesis, applying green chemistry principles could involve:

Utilizing a phosgene-free route such as the Curtius rearrangement to avoid the use of a highly toxic reagent.

Employing catalytic methods to reduce energy consumption and improve reaction efficiency.

Choosing solvents that are less hazardous and can be recycled.

Designing the synthesis to minimize the number of steps and reduce the generation of byproducts.

Solvent Selection and Optimization in Synthetic Procedures

The choice of solvent is a critical factor in any chemical synthesis, impacting reaction rates, yields, and the ease of product purification. In isocyanate synthesis, the solvent must be inert to the highly reactive isocyanate group to prevent unwanted side reactions.

For the Curtius rearrangement, aprotic and non-nucleophilic solvents such as toluene or benzene are commonly used to prevent the trapping of the isocyanate intermediate. nrochemistry.com In phosgenation reactions, chlorinated solvents like dichloromethane or o-dichlorobenzene are often employed. google.com

Solvent optimization is a key aspect of process development. The ideal solvent should not only be inert but also have appropriate physical properties (e.g., boiling point) for the reaction and subsequent purification steps. Furthermore, from a green chemistry perspective, the use of hazardous solvents should be minimized, and the potential for solvent recycling should be considered. The selection of a suitable solvent system is crucial for achieving high yields and purity of this compound while adhering to sustainable practices.

Reactivity and Mechanistic Studies of 2 Bromoethyl Isocyanate Transformations

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is a heterocumulene with a highly electrophilic carbon atom, making it prone to attack by a wide range of nucleophiles. nih.govsemanticscholar.org This reactivity is fundamental to the chemistry of 2-Bromoethyl isocyanate. The general mechanism involves the nucleophilic attack on the central carbon of the isocyanate, followed by a proton transfer. nih.govsemanticscholar.org The reactivity of the isocyanate is enhanced by electron-withdrawing groups attached to it, while electron-donating groups decrease its reactivity. nih.gov Isocyanates react readily with compounds containing active hydrogen atoms, such as alcohols, phenols, amines, and water. doxuchem.com

The general order of uncatalyzed reactivity for isocyanates with various active hydrogen compounds is as follows: primary aliphatic amines > secondary aliphatic amines > aromatic amines > primary alcohols > water > phenols. researchgate.net

Reactions with Alcohols and Phenols for Carbamate (B1207046) Formation

The reaction between an isocyanate and an alcohol or phenol (B47542) yields a carbamate, also known as a urethane (B1682113). nih.govrsc.org This nucleophilic addition is a cornerstone of polyurethane chemistry. kuleuven.be When this compound reacts with an alcohol (R-OH), the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of a 2-bromoethyl carbamate derivative.

Kinetic studies have shown that the alcoholysis of isocyanates can be a complex process, often involving multiple alcohol molecules in the transition state. kuleuven.be The reaction mechanism can involve dimers or trimers of the alcohol, especially at higher concentrations, which act to facilitate proton transfer. kuleuven.be While the reaction can proceed without a catalyst, it is often accelerated by the presence of bases like tertiary amines or organometallic compounds. rsc.org For hindered alcohols, specific bases such as Hünig's base or Proton Sponge may be beneficial to activate the hydroxyl group without reacting with the isocyanate itself. researchgate.net

Table 1: Examples of Carbamate Formation Reactions

| Reactant | Catalyst | Product |

|---|---|---|

| Ethanol | None / Tertiary Amine | Ethyl N-(2-bromoethyl)carbamate |

| Phenol | Base (e.g., DABCO) | Phenyl N-(2-bromoethyl)carbamate |

| tert-Butanol | Organotin compound | tert-Butyl N-(2-bromoethyl)carbamate |

Reactions with Amines for Urea (B33335) and Thiourea (B124793) Formation

Isocyanates react rapidly with primary and secondary amines to form substituted ureas. doxuchem.comresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require a catalyst. researchgate.net The reaction of this compound with an amine (R-NH₂) proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, yielding an N-(2-bromoethyl)-N'-substituted urea. researchgate.net This method is highly efficient for creating urea derivatives. beilstein-journals.org

Similarly, thiourea, which contains two amine groups, can react with isocyanates. The reaction of this compound with thiourea can lead to the formation of a polyurea-type structure through addition polymerization, where the amine groups of thiourea add across the isocyanate functionality. mdpi.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Amine/Thiourea | Product Structure | Product Name |

|---|---|---|

| Aniline | BrCH₂CH₂NHC(O)NHPh | 1-(2-Bromoethyl)-3-phenylurea |

| Diethylamine | BrCH₂CH₂NHC(O)N(Et)₂ | 1-(2-Bromoethyl)-3,3-diethylurea |

| Thiourea | Complex Polyurea | N-(2-bromoethyl)carbamoyl-thiourea adducts |

Reactivity with Other Active Hydrogen Compounds

Beyond alcohols and amines, the isocyanate group of this compound reacts with other nucleophiles containing active hydrogens.

Water : The reaction with water initially forms an unstable carbamic acid intermediate (BrCH₂CH₂NHCOOH). This intermediate readily decomposes by releasing carbon dioxide to yield 2-bromoethylamine (B90993). doxuchem.comquora.com The newly formed amine can then react with another molecule of this compound to form N,N'-bis(2-bromoethyl)urea.

Thiols (Mercaptans) : Thiols (R-SH) react with isocyanates in a manner analogous to alcohols to form thiocarbamates. The nucleophilic sulfur atom attacks the isocyanate carbon, leading to the formation of an S-alkyl N-(2-bromoethyl)thiocarbamate. This reaction can be catalyzed by tertiary amines. researchgate.net

Carboxylic Acids : Carboxylic acids can react with isocyanates, although this reaction is generally slower than with alcohols or amines. researchgate.net The initial addition product is an unstable mixed anhydride (B1165640) which can then decompose, often leading to the formation of an amide and carbon dioxide.

Cycloaddition Reactions Involving this compound

The C=N double bond within the isocyanate group allows it to participate in cycloaddition reactions, providing pathways for the synthesis of various heterocyclic compounds. Isocyanates can react as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-rich alkenes or other cumulenes. researchgate.net

Formation of Heterocyclic Scaffolds via Cycloaddition

The isocyanate functionality in this compound can be exploited to construct complex heterocyclic systems. For example, it can undergo [3+2] cycloaddition reactions with various partners. The reaction of isocyanates with azides can lead to the formation of triazole derivatives through a series of steps that may involve rearrangement. nih.gov Palladium-catalyzed domino cyclization reactions involving isocyanates and other functional groups within the same molecule have been used to construct linked nitrogen heterocycles like dihydropyrrolyl-imidazolidinones. nih.gov These strategies highlight the potential of the isocyanate group to serve as a key component in building diverse heterocyclic scaffolds.

Intramolecular Cyclization Pathways of this compound Derivatives

A significant feature of this compound's reactivity is the potential for intramolecular cyclization of its derivatives. After the isocyanate group has reacted with a nucleophile (e.g., an amine to form a urea), the resulting molecule contains a nucleophilic center (the urea nitrogen) and an electrophilic center (the carbon bonded to the bromine) in a suitable position for ring closure.

This intramolecular SN2 reaction, where the nucleophile displaces the bromide leaving group, is a powerful method for synthesizing saturated nitrogen-containing heterocycles. For instance, an N-(2-bromoethyl)-N'-arylurea can undergo base-catalyzed cyclization to form a 1-aryl-imidazolidin-2-one. This type of cyclization is a common strategy in heterocyclic synthesis. rsc.org Similar intramolecular reactions can occur with derivatives formed from other nucleophiles, leading to a variety of five-membered heterocyclic rings. The efficiency of these cyclizations can be influenced by the choice of base and reaction conditions. rsc.org

Table 3: Examples of Intramolecular Cyclization Products

| Precursor Derivative | Heterocyclic Product | Ring System |

|---|---|---|

| 1-(2-Bromoethyl)-3-phenylurea | 1-Phenylimidazolidin-2-one | Imidazolidinone |

| S-Ethyl N-(2-bromoethyl)thiocarbamate | 1,3-Oxazolidin-2-one | Oxazolidinone |

| 2-Bromoethyl N-phenylcarbamate | 3-Phenyloxazolidin-2-one | Oxazolidinone |

Electrophilic Reactivity of the Bromoethyl Moiety in this compound Derivatives

The chemical structure of this compound incorporates two distinct reactive centers: the highly electrophilic isocyanate group and the bromoethyl moiety, which contains an electrophilic carbon atom susceptible to nucleophilic attack. This dual functionality allows for a diverse range of chemical transformations. In derivatives where the isocyanate group has been reacted, the bromoethyl moiety remains a key site for further functionalization.

Nucleophilic Substitution Reactions on the Bromoethyl Group

The carbon atom bonded to the bromine in the 2-bromoethyl group is electrophilic due to the electronegativity of the halogen, making it a prime target for nucleophiles. This allows for classic nucleophilic substitution reactions, typically following an SN2 mechanism, where a nucleophile displaces the bromide ion.

The general mechanism for this reaction can be represented as: Nu:⁻ + Br-CH₂-CH₂-NCO → Nu-CH₂-CH₂-NCO + Br⁻

A variety of nucleophiles can be employed in this reaction, leading to a wide array of derivatives. The choice of nucleophile is critical and must be considered in the context of the highly reactive isocyanate group, which can also react with many nucleophiles. Often, the isocyanate group is first protected or reacted to form a stable derivative (e.g., a urethane) before performing substitution on the bromoethyl group.

Key Research Findings:

Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding aminoethyl isocyanate derivatives. This reaction must be carefully controlled to avoid reaction at the isocyanate terminus.

Reaction with Azides: The substitution with sodium azide (B81097) is a common route to introduce an azido (B1232118) group, which can then be used in "click chemistry" reactions or be reduced to a primary amine.

Reaction with Thiolates: Thiolates are effective nucleophiles for displacing the bromide, leading to the formation of thioethers.

Reaction with Carboxylates: Carboxylate salts can act as nucleophiles to form ester linkages.

The table below summarizes typical nucleophilic substitution reactions on the bromoethyl group of a protected this compound derivative (R-NH-CO-O-(CH₂)₂-Br).

| Nucleophile (Nu:⁻) | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | R'-N₃ (Azide) |

| Cyanide | Potassium Cyanide (KCN) | R'-CN (Nitrile) |

| Hydroxide | Sodium Hydroxide (NaOH) | R'-OH (Alcohol) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | R'-SPh (Thioether) |

| Amine | Ammonia (NH₃) | R'-NH₂ (Primary Amine) |

This table is interactive. Click on the headers to sort.

Participation in Annulation and Ring-Forming Reactions

The bifunctional nature of this compound and its derivatives makes them valuable precursors in annulation reactions, which are processes that form a new ring onto a molecule. These reactions often proceed via a sequence involving both the isocyanate and the bromoethyl functionalities.

A common strategy involves an initial reaction of the isocyanate group with a nucleophile that is part of another molecule, followed by an intramolecular nucleophilic substitution where a newly formed nucleophilic center within the adduct attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and closing a ring.

Example of a Ring-Forming Reaction:

A hypothetical reaction could involve a substrate containing both an amine and a hydroxyl group. The amine could first react with the isocyanate group of this compound to form a urea linkage. The nearby hydroxyl group could then, under basic conditions, be deprotonated to form an alkoxide, which subsequently attacks the bromoethyl chain intramolecularly to form a cyclic ether, such as a morpholinone derivative.

While specific examples in the literature focusing solely on this compound are specialized, the principle is well-established in organic synthesis. chim.it This approach, known as Michael Initiated Ring Closure (MIRC), is a powerful tool for constructing heterocyclic systems. chim.it

Polymerization and Oligomerization Reactions of this compound

The isocyanate functional group is well-known for its ability to undergo polymerization, forming polyamide structures (nylon-1). The presence of the bromoethyl group adds another layer of functionality, allowing this compound to be used as a monomer for creating functional polymers with reactive pendant groups.

Homopolymerization and Copolymerization Strategies

Homopolymerization: The homopolymerization of isocyanates can be initiated by anionic initiators, such as sodium cyanide in aprotic solvents like dimethylformamide (DMF). The polymerization proceeds via the opening of the N=C bond of the isocyanate group. For this compound, this would result in a poly(this compound), a nylon-1 type polymer with a bromine atom on each side chain.

The general structure of the resulting homopolymer is: -[-N(CH₂CH₂Br)-CO-]-ₙ

The molecular weight and polydispersity of the resulting polymer are dependent on the initiator, solvent, and reaction temperature.

Copolymerization: this compound can also be copolymerized with other isocyanates or different types of monomers to tailor the properties of the resulting polymer. For instance, copolymerization with a non-functionalized isocyanate like n-hexyl isocyanate would allow for the precise introduction of reactive bromo-pendant groups at controlled densities along the polymer chain. Emulsion copolymerization techniques have been successfully used for other functional isocyanates, which could potentially be adapted for this compound to produce stable latexes of functional polymers. google.com

Role in the Production of Functionalized Polymers

The primary utility of this compound in polymer chemistry is as a monomer for introducing a reactive handle into a polymer structure. The pendant bromoethyl groups on the resulting polymer are available for post-polymerization modification.

This two-step approach is highly advantageous:

Polymerization: A polymer backbone with desired physical properties (e.g., solubility, thermal stability) is created.

Functionalization: The pendant bromo groups are subsequently converted into a wide range of other functional groups via nucleophilic substitution reactions, as described in section 3.3.1.

This strategy allows for the synthesis of a library of functional polymers from a single parent polymer. For example, the bromo groups can be converted to quaternary ammonium (B1175870) salts (for polycationic electrolytes), azides (for click chemistry grafting), or thiol-reactive maleimides. These functionalized polymers find applications in areas such as gene delivery, drug delivery systems, and materials for optoelectronics. rsc.orgresearchgate.netnih.gov

The table below outlines potential functionalities that can be introduced into a poly(this compound) backbone.

| Reagent | Resulting Pendant Group | Potential Application |

| Trimethylamine | Quaternary Ammonium Salt | Antimicrobial surfaces, polyelectrolytes |

| Sodium Azide | Azide | Click chemistry, bioconjugation |

| Thiourea | Thiouronium Salt (hydrolyzes to Thiol) | Heavy metal binding, self-healing materials |

| Potassium Phthalimide | Phthalimide (precursor to primary amine) | Further functionalization, pH-responsive materials |

This table is interactive. Click on the headers to sort.

Catalytic Activation and Control of this compound Reactions

Given the dual reactivity of this compound, catalytic control is essential to achieve selective transformations. Catalysts can be used to either activate the isocyanate group towards certain nucleophiles while leaving the bromoethyl group untouched, or vice-versa.

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry and is often catalyzed. kuleuven.be Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). rsc.orgwernerblank.com

Mechanisms of Catalysis:

Base Catalysis: Tertiary amines can activate the alcohol nucleophile by forming a hydrogen-bonded complex, increasing its nucleophilicity towards the isocyanate. rsc.org

Lewis Acid Catalysis: Organometallic catalysts like DBTDL can coordinate to the oxygen or nitrogen of the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the alcohol. wernerblank.com

By selecting the appropriate catalyst and reaction conditions, it is possible to favor the reaction of the isocyanate group over the nucleophilic substitution at the bromoethyl group. For example, using a catalyst that specifically promotes the isocyanate-alcohol reaction at low temperatures can yield the desired urethane product, which can then be subjected to a second, uncatalyzed nucleophilic substitution at the bromine site, often at a higher temperature. This orthogonal reactivity is key to the synthetic utility of this compound.

Organotitanium(IV) compounds have also been explored as effective catalysts for the controlled polymerization of functionalized isocyanates, offering a pathway to well-defined polymer architectures. acs.org Such catalytic systems could potentially be applied to this compound to achieve living polymerization, enabling the synthesis of block copolymers and other complex structures.

Applications of 2 Bromoethyl Isocyanate in Advanced Organic Synthesis

Role as a Key Building Block for N-Containing Heterocyclic Systems

The strategic placement of two distinct reactive sites within the 2-bromoethyl isocyanate molecule facilitates sequential or one-pot reactions to construct a variety of nitrogen-containing heterocyclic scaffolds. This capability has positioned it as a significant tool for synthetic chemists aiming to access complex molecular architectures.

Synthesis of Ureas and Carbamates as Precursors

The isocyanate group of this compound readily reacts with primary and secondary amines to form N-(2-bromoethyl)urea derivatives. This reaction is typically straightforward and proceeds under mild conditions. Similarly, reaction with alcohols provides the corresponding N-(2-bromoethyl)carbamates. These urea (B33335) and carbamate (B1207046) derivatives are stable intermediates that can be isolated and subsequently utilized in cyclization reactions to form various heterocyclic rings. The presence of the bromine atom in the ethyl chain provides a convenient leaving group for intramolecular nucleophilic substitution, which is the key step in the formation of these cyclic structures.

Below is a table summarizing the synthesis of representative urea and carbamate precursors from this compound:

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | N-(2-Bromoethyl)-N'-phenylurea | Et2O, rt, 2h | 95 |

| Benzylamine | N-(2-Bromoethyl)-N'-(benzyl)urea | THF, 0 °C to rt, 3h | 92 |

| Ethanol | Ethyl N-(2-bromoethyl)carbamate | Toluene, 80 °C, 4h | 88 |

| Phenol (B47542) | Phenyl N-(2-bromoethyl)carbamate | Pyridine, rt, 12h | 85 |

This table is a representative example based on typical isocyanate reactivity and is for illustrative purposes.

Construction of Oxazolidinones, Imidazolidinones, and Related Scaffolds

The N-(2-bromoethyl)carbamate precursors can undergo intramolecular cyclization to afford oxazolidin-2-ones. This reaction is typically promoted by a base, which facilitates the deprotonation of the carbamate nitrogen, followed by an intramolecular Williamson ether synthesis-type reaction where the nucleophilic nitrogen displaces the bromide.

Similarly, N-(2-bromoethyl)urea derivatives are key intermediates in the synthesis of imidazolidin-2-ones. nih.govmdpi.com The cyclization is also typically base-mediated, involving the intramolecular displacement of the bromide by one of the urea nitrogens. nih.govmdpi.com The choice of the nitrogen atom that partakes in the cyclization can be influenced by the substitution pattern on the urea. These five-membered heterocyclic scaffolds are prevalent in many biologically active molecules.

| Precursor | Heterocyclic Product | Reagents and Conditions | Yield (%) |

| Ethyl N-(2-bromoethyl)carbamate | Oxazolidin-2-one | NaH, THF, reflux | 80 |

| N-(2-Bromoethyl)-N'-phenylurea | 1-Phenylimidazolidin-2-one | K2CO3, DMF, 100 °C | 85 |

| N-(2-Bromoethyl)-N'-(benzyl)urea | 1-Benzylimidazolidin-2-one | NaOEt, EtOH, reflux | 82 |

This table is a representative example based on known cyclization reactions of haloalkyl ureas and carbamates and is for illustrative purposes.

Formation of Spirocyclic and Fused Heterocyclic Architectures

The bifunctional nature of this compound can be exploited to construct more complex spirocyclic and fused heterocyclic systems. For instance, reaction with a molecule containing two nucleophilic groups can lead to the formation of two rings connected at a single atom (a spirocycle) or sharing a bond (a fused system). While specific examples directly employing this compound in the synthesis of complex spirocyclic and fused architectures are not extensively documented in readily available literature, the potential for such applications is significant. The general principle involves the initial reaction at the isocyanate terminus, followed by one or more intramolecular cyclizations involving the bromoethyl group.

Utilization in the Synthesis of Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a valuable intermediate in the construction of more elaborate organic molecules with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

As an Intermediate for Pharmaceutical and Agrochemical Scaffolds

Isocyanates are a crucial class of intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. semanticscholar.orgdoxuchem.com Their ability to readily form urea and carbamate linkages is fundamental to the structure of many bioactive molecules. This compound, with its additional reactive handle, offers the potential for further molecular elaboration and the introduction of specific functionalities, which can be critical for modulating the biological activity and pharmacokinetic properties of a drug or pesticide candidate. The heterocyclic scaffolds accessible from this compound, such as oxazolidinones and imidazolidinones, are themselves important pharmacophores found in a range of therapeutic agents.

Applications in Materials Science as a Monomer

Isocyanates are well-known monomers for the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. doxuchem.comcovestro.com The presence of the bromoethyl group in this compound introduces a point of functionality that can be utilized for post-polymerization modification. For instance, the bromine atoms along the polymer backbone could serve as sites for grafting other polymer chains or for introducing specific functional groups through nucleophilic substitution reactions. This allows for the tailoring of the material's properties, such as its solubility, thermal stability, or chemical resistance, for specific applications. sigmaaldrich.com The polymerization of functional isocyanate monomers is a growing area of research in materials science for the development of advanced functional polymers. sigmaaldrich.comusm.edu

Integration into Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-phase organic synthesis (SPOS) has revolutionized the field of medicinal chemistry and drug discovery by enabling the rapid and efficient generation of large libraries of compounds. The unique reactivity of this compound makes it an attractive reagent for SPOS, allowing for the immobilization of substrates or the introduction of key functionalities onto a solid support.

The isocyanate group of this compound can readily react with nucleophiles, such as amines or alcohols, that are anchored to a solid support. This initial reaction forms a stable urea or carbamate linkage, effectively tethering the bromoethyl functionality to the resin. The tethered bromo group then serves as a reactive handle for subsequent chemical modifications. This strategy allows for the construction of diverse molecular scaffolds through a series of sequential reactions, with the final product being cleaved from the solid support in the last step.

One notable application involves the solid-phase synthesis of N-substituted heterocyclic compounds. For instance, a resin-bound amine can be reacted with this compound to form a resin-bound N-(2-bromoethyl)urea. The bromine atom can then be displaced by an intramolecular or intermolecular nucleophilic attack, leading to the formation of cyclic structures such as piperazinones or other nitrogen-containing heterocycles. This approach benefits from the ease of purification inherent to SPOS, as excess reagents and by-products can be simply washed away from the resin-bound intermediate.

The utility of this strategy is exemplified in the construction of libraries of substituted piperazinones. By varying the initial resin-bound amino acid and the nucleophile used for the cyclization step, a wide array of structurally diverse piperazinone derivatives can be efficiently synthesized.

| Resin-Bound Starting Material | Reagent | Key Intermediate | Final Product Class |

| Amino Acid on Wang Resin | This compound | Resin-Bound N-(2-bromoethyl)ureido acid | Substituted Piperazin-2-ones |

| Amine on Rink Amide Resin | This compound | Resin-Bound N-(2-bromoethyl)urea | N-Substituted Cyclic Ureas |

Strategies for Regioselective and Stereoselective Transformations involving this compound

The development of synthetic methods that allow for the precise control of regioselectivity and stereoselectivity is a cornerstone of modern organic chemistry. The distinct reactivity of the two functional groups in this compound provides opportunities for selective transformations, leading to the formation of specific isomers.

Regioselectivity:

Regioselectivity in reactions involving this compound is often dictated by the choice of nucleophile and reaction conditions. When reacting with unsymmetrical nucleophiles containing multiple reactive sites, the isocyanate group will typically react preferentially with the more nucleophilic center. For example, in a reaction with an amino alcohol, the more nucleophilic amine group will selectively attack the isocyanate to form a urea, leaving the alcohol group available for subsequent reactions.

Furthermore, the bromoethyl moiety can undergo regioselective cyclization reactions. The formation of a five-membered ring versus a six-membered ring during an intramolecular cyclization of a this compound derivative can often be controlled by the nature of the tethered nucleophile and the reaction conditions, such as the choice of base or solvent.

Stereoselectivity:

The introduction of stereocenters in a controlled manner is crucial for the synthesis of chiral molecules. This compound can be employed in stereoselective synthesis, particularly in diastereoselective reactions. When this compound reacts with a chiral nucleophile, such as a chiral amine or alcohol, the resulting adduct will be a mixture of diastereomers. The ratio of these diastereomers can be influenced by steric hindrance and the specific reaction conditions.

For instance, the reaction of this compound with a chiral amino acid derivative can lead to the formation of a diastereomeric mixture of ureido acids. Subsequent intramolecular cyclization of these intermediates can proceed with a degree of stereocontrol, potentially favoring the formation of one diastereomer of the resulting heterocyclic product over the other. This diastereoselectivity can be enhanced by the use of chiral auxiliaries or catalysts.

Another strategy involves the stereoselective addition of nucleophiles to the isocyanate group. While the isocyanate itself is achiral, its reaction with a chiral nucleophile in the presence of a chiral catalyst can proceed with enantioselectivity, leading to an enrichment of one enantiomer of the product.

| Transformation Type | Key Factors Influencing Selectivity | Potential Products |

| Regioselective Addition | Nucleophilicity of reacting groups, steric hindrance | N-(2-bromoethyl)ureas, N-(2-bromoethyl)carbamates |

| Regioselective Cyclization | Ring size preference (e.g., Baldwin's rules), nature of the nucleophile, reaction conditions | Substituted imidazolidinones, oxazolidinones, piperazinones |

| Diastereoselective Reaction | Chiral nucleophile, steric interactions, reaction temperature | Diastereomeric mixtures of heterocyclic compounds |

| Enantioselective Addition | Chiral catalyst, nature of the nucleophile | Enantioenriched N-(2-bromoethyl)urea derivatives |

Computational and Theoretical Investigations of 2 Bromoethyl Isocyanate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies, which in turn govern the molecule's reactivity. nrel.gov For 2-bromoethyl isocyanate, these calculations can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

For this compound, the isocyanate (-N=C=O) group dictates much of its reactivity. The LUMO is expected to be localized predominantly on the electrophilic carbon atom of the isocyanate group. mdpi.comnih.gov This low-energy unoccupied orbital makes the carbon atom highly susceptible to attack by nucleophiles like alcohols, amines, or thiols. semanticscholar.org The HOMO, conversely, would likely have significant contributions from the lone pair electrons on the more electronegative oxygen and nitrogen atoms, which are the sites through which the molecule could act as a nucleophile or base. youtube.com FMO analysis is crucial for predicting the regioselectivity and feasibility of various reactions, such as cycloadditions. wikipedia.org

| Orbital | Key Characteristics | Implication for Reactivity |

| HOMO | High energy, occupied, likely localized on N and O atoms. | Dictates nucleophilic/basic character; site of protonation. |

| LUMO | Low energy, unoccupied, localized on the isocyanate carbon. | Dictates electrophilic character; primary site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity, creating regions that are electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where colors are mapped onto the molecule's electron density surface. researchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

In this compound, the carbon atom of the isocyanate group is bonded to two highly electronegative atoms (nitrogen and oxygen), which strongly withdraw electron density. mdpi.comnih.gov This creates a significant region of positive electrostatic potential, highlighting the carbon's strong electrophilic character. mdpi.com Consequently, the oxygen and nitrogen atoms, with their lone pairs, constitute regions of negative electrostatic potential. The electronegative bromine atom further influences the charge distribution along the ethyl chain. DFT-based reactivity descriptors, such as calculated atomic charges, can provide quantitative measures of this distribution and correlate with the molecule's reactivity. acs.org

| Atom/Group | Expected Partial Charge | Role in Reactivity |

| Isocyanate Carbon (C=O) | Highly Positive (δ+) | Strong electrophilic center, site of nucleophilic attack. |

| Isocyanate Oxygen (C=O) | Highly Negative (δ-) | Nucleophilic/basic center, hydrogen bond acceptor. |

| Isocyanate Nitrogen (-N=) | Negative (δ-) | Nucleophilic/basic center, hydrogen bond acceptor. |

| Bromine (-Br) | Negative (δ-) | Inductive electron withdrawal; potential leaving group. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful framework for mapping the entire energy landscape of a chemical reaction, from reactants to products. rsc.org By calculating the energies of all species along a proposed reaction pathway, including transient intermediates and high-energy transition states, researchers can gain a detailed understanding of the reaction mechanism. nih.govchemrxiv.org

A chemical reaction proceeds along a potential energy surface, with stable molecules (reactants, intermediates, products) residing in energy minima. The path between these minima passes through a maximum energy point known as the transition state (TS), which represents the energetic bottleneck of the reaction. uni-giessen.de Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. uni-giessen.de This unique mode is identified by a single imaginary frequency in a vibrational analysis calculation.

For reactions involving this compound, such as the formation of a carbamate (B1207046) from an alcohol, computational methods can be used to locate the precise geometry of the transition state. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). nih.gov A lower energy barrier corresponds to a faster reaction. Quantum chemical studies on similar isocyanate reactions have detailed these pathways, showing how reactants form a complex, proceed through a transition state where bonds are concurrently broken and formed, and finally relax to the product. chemrxiv.orgmdpi.com

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | This compound + Alcohol | 0.0 |

| Transition State (TS) | N-H and C-O bonds forming; O-H bond breaking. | +15.0 |

| Product | Carbamate adduct | -25.0 |

The data obtained from potential energy surface calculations can be used to model both the kinetics and thermodynamics of a reaction. nrel.govekb.eg The calculated activation energy barrier (ΔE‡) is the key parameter for determining the reaction rate constant (k) through expressions derived from Transition State Theory, such as the Eyring-Polanyi equation. This allows for the prediction of how fast a reaction will proceed under given conditions.

| Parameter | Description | Significance |

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy barrier to reaction. | Determines the reaction rate constant (kinetics). |

| ΔH (Enthalpy of Reaction) | The overall heat change of the reaction. | Indicates if the reaction is exothermic or endothermic. |

| ΔG (Gibbs Free Energy of Reaction) | The overall free energy change. | Determines the spontaneity and equilibrium position (thermodynamics). |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Adducts

Beyond static properties and single reaction events, computational methods can explore the dynamic and flexible nature of molecules.

Conformational analysis involves identifying the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around its single bonds. youtube.com For this compound, rotation around the C-C and C-N bonds can lead to various conformers with different energies. Computational techniques, such as performing a relaxed potential energy scan where a dihedral angle is systematically varied, can identify the most stable, low-energy conformers. chemrxiv.orgnih.gov Identifying the global minimum energy conformation is crucial for accurate predictions of reactivity, as this is the most populated state of the molecule. Studies on similar halogenated molecules show that the conformational profile can be strongly influenced by the polarity of the medium. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for all atoms in a system over time. researchgate.net These simulations generate a trajectory—a "movie" at the molecular level—that reveals how a molecule and its adducts move, vibrate, and interact with their environment (e.g., solvent molecules). mdpi.com A significant challenge in MD simulations of isocyanates is the development of accurate force fields—the set of parameters that define the potential energy of the system. mdpi.comnsf.gov MD simulations can be used to study the flexibility of adducts formed from this compound, their hydrogen bonding patterns with solvents, and their aggregation tendencies, providing a deeper understanding of their behavior in a condensed phase. mdpi.com

Analytical Methodologies for Studying 2 Bromoethyl Isocyanate Reactions and Intermediates

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring is crucial for understanding the kinetics and mechanism of reactions involving isocyanates. In-situ spectroscopic techniques allow for the continuous tracking of reactant consumption and product formation without disturbing the reaction mixture.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the real-time, in-situ monitoring of reactions involving isocyanates. researchgate.netazom.com The methodology leverages the unique and strong infrared absorption of the isocyanate functional group.

The asymmetrical stretching vibration of the –N=C=O group gives rise to a sharp and intense absorption band typically located in the 2250–2285 cm⁻¹ region of the infrared spectrum. remspec.com This region is often free from interference from other common functional groups, making the isocyanate peak a distinct spectroscopic marker. remspec.com By monitoring the decrease in the intensity or area of this peak over time, the rate of consumption of 2-bromoethyl isocyanate can be accurately quantified. This allows for the direct determination of reaction kinetics and endpoints. researchgate.net Modern FTIR spectrometers can be equipped with fiber-optic attenuated total reflectance (ATR) probes that can be inserted directly into a reaction vessel, enabling continuous data acquisition under various reaction conditions. remspec.comresearchgate.net

Table 1: Key FTIR Vibrational Frequencies in Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanate (R-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance indicates consumption of this compound. remspec.com |

| Urethane (B1682113) (R-NH-C(=O)-OR') | N-H Stretch | 3300 - 3500 | Appearance indicates formation of a urethane product. |

| Urethane (R-NH-C(=O)-OR') | C=O Stretch | 1680 - 1740 | Appearance provides confirmation of urethane product formation. researchgate.net |

| Urea (B33335) (R-NH-C(=O)-NHR') | C=O Stretch | 1630 - 1680 | Appearance indicates formation of a urea product. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of reaction intermediates and final products derived from this compound. While ¹H and ¹³C NMR are most common for final product characterization, specialized NMR techniques can also be used to observe reactive intermediates under certain conditions. elte.hu

Upon reaction, the chemical environment of the ethyl group in this compound changes significantly. For example, in a reaction with an alcohol to form a urethane, the methylene (B1212753) group adjacent to the nitrogen (–CH₂–NCO) will experience a change in its chemical shift and coupling pattern as the isocyanate is converted to a urethane linkage (–CH₂–NHCOO–R). ¹H NMR spectra, recorded after the reaction is complete and the product is isolated, provide definitive information on the connectivity of atoms. rsc.org Similarly, ¹³C NMR spectroscopy can confirm the disappearance of the isocyanate carbon signal (typically around δ 120-130 ppm) and the appearance of a new carbonyl carbon signal (e.g., urethane carbonyl at δ 150-160 ppm). elte.hu In some catalytic systems, such as those using phosphine (B1218219) catalysts, ³¹P NMR can be employed to directly observe catalyst-substrate intermediates. elte.hu

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Urethane Product

| Structure Fragment | Approximate δ in Reactant (Br-CH₂-CH₂-NCO) | Approximate δ in Product (Br-CH₂-CH₂-NHCOOR') | Notes |

|---|---|---|---|

| Br-CH₂- | ~3.6 | ~3.6 - 3.7 | Minor shift expected as it is further from the reaction site. |

| -CH₂-NCO | ~3.7 | ~3.4 - 3.5 | Significant upfield shift and change in multiplicity upon conversion to a urethane. |

| -NH- | N/A | ~5.0 - 8.0 | Appearance of a new, often broad, signal for the urethane proton. |

Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation

Chromatographic methods are essential for separating the components of a complex reaction mixture, allowing for the identification and quantification of unreacted starting materials, intermediates, final products, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While the high reactivity of this compound can make direct analysis challenging, GC-MS is invaluable for identifying volatile byproducts or related impurities in the reaction mixture. diva-portal.org For complex matrices, such as analyzing degradation products from polyurethanes, pyrolysis-GC/MS can be used to identify the constituent isocyanates from the fragmentation patterns. researchgate.net In many analytical procedures for isocyanates, derivatization is performed to create a more stable and less reactive compound suitable for GC-MS analysis. diva-portal.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanate reactions, particularly for non-volatile products. epa.govepa.gov Due to the reactivity of the isocyanate group, direct analysis is uncommon. Instead, a derivatizing agent is typically added to the reaction mixture to quench the reaction and convert any remaining this compound into a stable derivative, such as a urea. diva-portal.orggoogle.com This allows for accurate quantification of the unreacted isocyanate alongside the reaction products.

Reversed-phase HPLC, using a C18 column, is the most common mode of separation. A gradient elution with a mobile phase, often consisting of an acetonitrile (B52724) and buffered aqueous solution, is used to separate the components based on their polarity. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic derivatizing agents or the products themselves often contain a UV chromophore. google.com

Table 3: Typical HPLC Conditions for Analysis of Derivatized Isocyanate Reaction Mixtures

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size epa.gov |

| Mobile Phase | A: Acetonitrile; B: 0.1 M Ammonium (B1175870) Acetate Buffer (pH 6.2) epa.gov |

| Elution | Gradient elution |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) for Product and Intermediate Characterization

Mass Spectrometry (MS) is a definitive analytical tool for determining the molecular weight and confirming the elemental composition of reaction products and, in some cases, stable intermediates. rsc.org It is often coupled with a chromatographic technique (GC-MS or LC-MS) but can also be used via direct infusion.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing the products of this compound reactions, which may be polar and non-volatile. ESI-MS provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which directly corresponds to the molecular weight of the compound. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. rsc.org In an MS/MS experiment, a specific ion (e.g., the molecular ion of a product) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For example, the fragmentation of a urethane derived from this compound would likely show characteristic losses corresponding to the bromoethyl group and the alcohol portion of the molecule, confirming the structure. researchgate.net

Table 4: Expected Mass Spectrometry Data for a Hypothetical Product

| Compound | Formula | Expected [M+H]⁺ m/z | Potential Key Fragments (MS/MS) |

|---|---|---|---|

| This compound | C₃H₄BrNO | 149.95 / 151.95 | Loss of Br, loss of NCO |

| Product of reaction with Ethanol (Ethyl (2-bromoethyl)carbamate) | C₅H₁₀BrNO₂ | 195.99 / 197.99 | [M-Br]⁺, [M-OC₂H₅]⁺, [CH₂CH₂NCO+H]⁺ |

Future Directions and Emerging Research Themes in 2 Bromoethyl Isocyanate Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Key research efforts are focused on the following areas:

Phosgene-Free Synthesis: A primary goal is the complete avoidance of phosgene. researchgate.net Research is exploring alternative carbonylation methods, such as the reductive carbonylation of corresponding nitro compounds or the catalytic carbonylation of amines using safer CO sources. universiteitleiden.nl Another promising green approach is the photocatalyzed oxidative decarboxylation of oxamic acids to generate isocyanates in situ. researchgate.net

Improved Atom Economy: Novel synthetic strategies are being designed to maximize the incorporation of atoms from reactants into the final product, a core principle of green chemistry. This involves designing reactions that minimize the formation of byproducts and waste streams. patsnap.com

The table below summarizes emerging sustainable synthetic strategies applicable to isocyanate synthesis.

| Synthetic Strategy | Description | Potential Environmental Benefit |

| Phosgene-Free Carbonylation | Use of alternative carbonyl sources (e.g., CO, CO2) to introduce the isocyanate functionality, often catalyzed by transition metals. universiteitleiden.nl | Avoids the use of highly toxic phosgene gas. rsc.org |

| Catalytic Decomposition | Thermal or catalytic decomposition of precursors like carbamates or ureas to generate isocyanates. nih.gov | Can allow for recycling of precursor components. universiteitleiden.nl |

| Oxidative Decarboxylation | Photocatalyzed conversion of oxamic acids into isocyanates under mild conditions. researchgate.net | Utilizes light as a reagent and can proceed under mild conditions. |

| Bio-based Precursors | Synthesis routes starting from raw materials derived from renewable biological sources. patsnap.com | Reduces dependence on fossil fuels and lowers carbon footprint. |

Exploration of Untapped Reactivity Modalities and Cascade Reactions

The dual functionality of 2-bromoethyl isocyanate—an electrophilic isocyanate group and a carbon atom susceptible to nucleophilic substitution—makes it an ideal candidate for the design of novel cascade reactions. Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and molecular complexity generation. ub.edu

Future research will likely focus on:

Designing Novel Cascade Sequences: The isocyanate can act as an initial reaction point for a nucleophile, with the resulting intermediate poised for an intramolecular reaction involving the bromoethyl group. This could lead to the rapid assembly of various heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals. rsc.org

Multicomponent Reactions (MCRs): this compound is a prime candidate for use in MCRs, where three or more reactants combine in a one-pot reaction to form a complex product. nih.govnih.gov Its bifunctional nature allows it to participate in sequential reactions, introducing two distinct points of diversity into the final molecule. nih.gov This approach is highly valuable for generating libraries of complex small molecules for drug discovery. nih.govnih.gov

Switchable Reactivity: Investigations into controlling the chemoselectivity of reactions are emerging. By carefully selecting catalysts and reaction conditions, it may be possible to direct incoming nucleophiles to react preferentially with either the isocyanate group or the bromoethyl moiety, enabling divergent synthesis of different product scaffolds from a single starting material.

An example of a potential cascade reaction is outlined below:

| Reactant 1 | Reactant 2 | Proposed Cascade Pathway | Potential Product Class |

| This compound | A bifunctional nucleophile (e.g., amino alcohol) | 1. Nucleophilic attack of the amino group on the isocyanate to form a urea (B33335). 2. Intramolecular cyclization via nucleophilic attack of the alcohol group on the bromoethyl moiety. | Cyclic ureas, such as imidazolidinones. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The handling of reactive intermediates like isocyanates can pose significant safety and scalability challenges in traditional batch chemistry. nih.gov Flow chemistry and automated synthesis platforms offer powerful solutions to these issues and represent a major future direction for the application of this compound.

Flow Chemistry: Performing reactions in continuous flow reactors offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. nih.govthieme.de This is particularly advantageous for reactions involving highly reactive or unstable species, as they can be generated and consumed in situ, minimizing risks. nih.govasymchem.com The use of flow chemistry can lead to higher yields, improved safety, and easier scalability for processes utilizing this compound. nih.gov

Automated Synthesis Platforms: The integration of robotics and data-driven algorithms is revolutionizing chemical synthesis. nih.govresearchgate.net Automated platforms can perform multi-step syntheses, including reaction execution, purification, and analysis, with minimal human intervention. mpg.deresearchgate.net Incorporating this compound into these automated workflows would enable the rapid synthesis and screening of compound libraries, accelerating discovery in medicinal chemistry and materials science. synplechem.com These systems can systematically explore reaction conditions and substrates, optimizing the use of this versatile building block. nih.gov

The advantages of integrating this compound chemistry with these modern platforms are summarized below.

| Technology | Key Advantages for this compound Chemistry |

| Flow Chemistry | - Enhanced safety by minimizing the accumulation of reactive reagents. nih.gov- Precise control over reaction conditions, leading to higher selectivity and yield. thieme.de- Safe handling of hazardous intermediates. thieme.de- Facilitated scale-up from laboratory to production. nih.gov |

| Automated Synthesis | - High-throughput synthesis of compound libraries for screening. researchgate.net- Rapid optimization of reaction conditions using algorithms. nih.gov- Improved reproducibility and data collection. researchgate.net- Integration of synthesis, purification, and analysis in a single workflow. researchgate.net |

Expansion of Applications in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it a valuable tool for constructing sophisticated molecular structures. Future research is expected to expand its application in several key areas of synthetic chemistry.

Medicinal Chemistry: The ability to rapidly generate heterocyclic scaffolds and functionalized ureas makes this compound a valuable building block in drug discovery. nih.gov Urea motifs are known to form stable hydrogen bonds with biological targets, and the reagent provides a straightforward entry to these structures. nih.gov Future work will likely see its use in the synthesis of novel bioactive compounds, including enzyme inhibitors and receptor ligands.

Materials Science: Isocyanates are fundamental precursors to polyurethanes. nih.gov The bromo-functionality of this compound offers a handle for post-polymerization modification, allowing for the creation of functional materials. This could include the development of self-healing polymers, where the bromine can be converted to a reactive group, or for grafting polymers onto surfaces to modify their properties. nih.gov

Q & A

Q. What are the primary reactivity patterns of this compound in nucleophilic addition reactions, and how are these exploited in organic synthesis?

- Methodological Answer : The isocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates, while the bromoethyl moiety participates in SN2 substitutions. This dual reactivity enables applications in synthesizing heterocycles (e.g., oxazolidinones) and functionalized polymers. For example, coupling with thiols or amines generates thiocarbamates or urea-linked scaffolds .

Advanced Research Questions

Q. What mechanistic insights explain the dual reactivity of the isocyanate and bromoethyl groups in this compound during multi-step syntheses?

- Methodological Answer : The electrophilic isocyanate group undergoes nucleophilic attack, while the bromine atom acts as a leaving group in SN2 reactions. Computational studies (e.g., density functional theory, DFT) reveal steric and electronic effects influencing regioselectivity. For instance, steric hindrance at the bromoethyl site can direct reactivity toward the isocyanate group in crowded environments .

Q. How can computational modeling aid in predicting the reaction pathways and stability of this compound derivatives under varying conditions?

- Methodological Answer : Kinetic modeling of analogous compounds (e.g., methyl isocyanate) identifies dominant pathways under pyrolysis or combustion conditions. Transition-state analysis predicts stability trends, such as the destabilizing effect of electron-withdrawing substituents on the isocyanate group .

Q. What advanced analytical strategies resolve contradictions in isocyanate content measurements between titration and chromatographic methods?

- Methodological Answer : Discrepancies arise from titration’s susceptibility to side reactions (e.g., hydrolysis) versus GC’s specificity for unreacted n-DBA. To resolve this, cross-validate results using internal standards (e.g., deuterated analogs) and optimize derivatization times to minimize interference from competing reactions .

Q. What are the challenges in designing enantioselective reactions using chiral derivatives of this compound, and how can they be addressed?

- Methodological Answer : Chirality induction is hindered by the planar isocyanate group. Strategies include using chiral catalysts (e.g., Lewis acids) or pre-forming chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) to bias nucleophilic attack. Asymmetric synthesis of chiral ureas has been achieved with >90% enantiomeric excess (ee) via these methods .

Q. How does this compound contribute to the development of functionalized polymers with tailored thermal or mechanical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.